molecular formula C16H16N2O B5155061 2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole

2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole

Cat. No.: B5155061
M. Wt: 252.31 g/mol
InChI Key: DAUCDSKOBWAUNF-UHFFFAOYSA-N
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Description

2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves the reaction of 4-methylphenol with ethylene oxide to form 4-methylphenoxyethanol. This intermediate is then reacted with 1H-1,3-benzodiazole under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phenolic derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzodiazoles .

Scientific Research Applications

2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole
  • 1-ethyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
  • 2-[(4-methylphenoxy)methyl]-1H-benzimidazole

Uniqueness

2-[1-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. These differences can be attributed to variations in the substitution patterns and the presence of specific functional groups .

Properties

IUPAC Name

2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-11-7-9-13(10-8-11)19-12(2)16-17-14-5-3-4-6-15(14)18-16/h3-10,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCDSKOBWAUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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